N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide
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Overview
Description
N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a thiophene ring substituted with an allyl group, a chlorophenyl group, and a methylsulfanyl group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl and methylsulfanyl groups through electrophilic aromatic substitution reactions. The final step would involve the formation of the carboxamide group via an amidation reaction with an allyl amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Scale-up processes may also involve continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Exploring its use in materials science and catalysis.
Mechanism of Action
The mechanism of action of N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
N-allyl-3-(4-chlorophenyl)-2-thiophenecarboxamide: Lacks the methylsulfanyl group.
N-allyl-3-(4-methylphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide: Substitutes the chlorophenyl group with a methylphenyl group.
N-allyl-3-(4-chlorophenyl)-5-(ethylsulfanyl)-2-thiophenecarboxamide: Replaces the methylsulfanyl group with an ethylsulfanyl group.
Uniqueness
The presence of both the chlorophenyl and methylsulfanyl groups in N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide may confer unique chemical reactivity and biological activity compared to its analogs. These structural features could influence its binding affinity to biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methylsulfanyl-N-prop-2-enylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS2/c1-3-8-17-15(18)14-12(9-13(19-2)20-14)10-4-6-11(16)7-5-10/h3-7,9H,1,8H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSALYPKJDBWWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)NCC=C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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